3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester
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Overview
Description
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester is a fluorinated organic compound with the molecular formula C11H11F4O3. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester typically involves the reaction of 3-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is often facilitated by the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activities. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2-Tetrafluoro-ethoxy)-phenylacetic acid ethyl ester
- 3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid methyl ester
Uniqueness
3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester stands out due to its unique combination of fluorine atoms and ester functional group, which imparts high thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c1-2-17-9(16)7-4-3-5-8(6-7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKIMYKUSBWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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